Extended Elimination Half-Life Distinguishes DOQ from Parent Compounds in Geriatric Populations
Desalkylquazepam (N-desalkyl-2-oxoquazepam; DOQ) exhibits a markedly prolonged elimination half-life (t½β) of 189.7 hours in elderly subjects, which is significantly longer than that of its precursor metabolites, quazepam and 2-oxoquazepam, and is more than double the half-life observed in younger adults [1]. This age-dependent accumulation is a critical differentiator. In contrast, the parent compound quazepam shows only a slight increase in half-life with age (from ~39-41 hours in young adults to 53.3 hours in the elderly), and 2-oxoquazepam shows minimal change (from ~40-43 hours to 43.1 hours) [2].
| Evidence Dimension | Elimination half-life (t½β) in elderly subjects |
|---|---|
| Target Compound Data | 189.7 hours (N-desalkyl-2-oxoquazepam in elderly) |
| Comparator Or Baseline | 53.3 hours (Quazepam in elderly) and 43.1 hours (2-Oxoquazepam in elderly) |
| Quantified Difference | ~3.6-fold longer than quazepam; ~4.4-fold longer than 2-oxoquazepam |
| Conditions | Single 15 mg oral dose in 10 geriatric subjects; plasma analysis by GLC |
Why This Matters
The exceptional half-life in elderly subjects makes DOQ a critical target for therapeutic drug monitoring and forensic toxicology to explain prolonged drug effects and potential accumulation.
- [1] Hilbert JM, Chung M, Radwanski E, Gural R, Symchowicz S, Zampaglione N. Quazepam kinetics in the elderly. Clin Pharmacol Ther. 1984 Nov;36(5):566-9. DOI: 10.1038/clpt.1984.220 View Source
- [2] Chung M, Hilbert JM, Gural RP, Radwanski E, Symchowicz S, Zampaglione N. Multiple-dose quazepam kinetics. Clin Pharmacol Ther. 1984 Apr;35(4):520-4. DOI: 10.1038/clpt.1984.70 View Source
